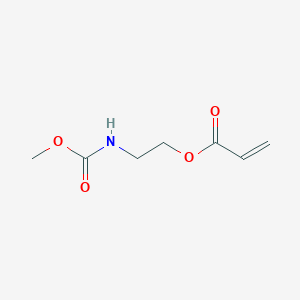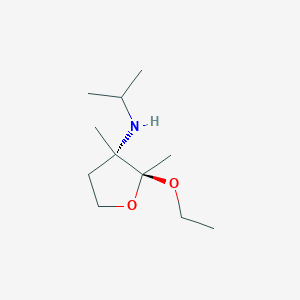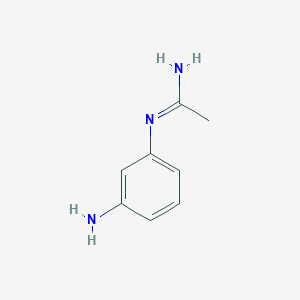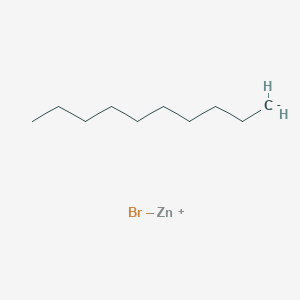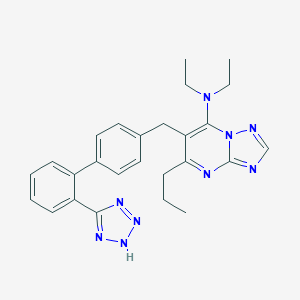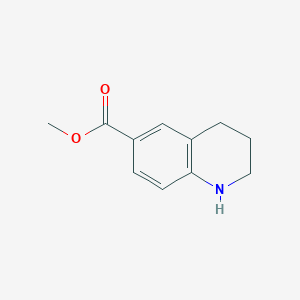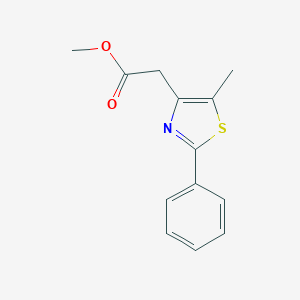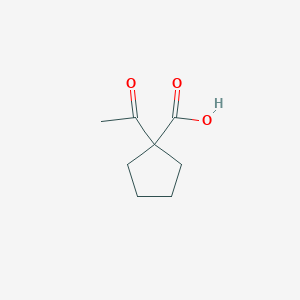
1-Acetylcyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetylcyclopentane-1-carboxylic acid (ACCA) is a cyclic amino acid that is widely used in scientific research. It is an important building block in the synthesis of peptides and proteins, and has been studied for its potential therapeutic applications. In
Mechanism of Action
The mechanism of action of 1-Acetylcyclopentane-1-carboxylic acid is not well understood, but it is believed to act as an inhibitor of certain enzymes involved in the growth and proliferation of cancer cells. It may also have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
1-Acetylcyclopentane-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. It may also have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Acetylcyclopentane-1-carboxylic acid in lab experiments is its versatility as a building block in the synthesis of peptides and proteins. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 1-Acetylcyclopentane-1-carboxylic acid. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Researchers may also investigate its mechanism of action and explore its potential as a chiral auxiliary in asymmetric synthesis. Additionally, there may be opportunities to develop new methods for synthesizing and purifying 1-Acetylcyclopentane-1-carboxylic acid.
Synthesis Methods
1-Acetylcyclopentane-1-carboxylic acid can be synthesized through a variety of methods, including the reaction of cyclopentanone with acetic anhydride and sodium acetate, or the reaction of cyclopentanone with acetic acid and acetic anhydride. The resulting product can then be purified through recrystallization and column chromatography.
Scientific Research Applications
1-Acetylcyclopentane-1-carboxylic acid is commonly used in scientific research as a building block in the synthesis of peptides and proteins. It can also be used as a chiral auxiliary in asymmetric synthesis, and has been studied for its potential therapeutic applications. For example, 1-Acetylcyclopentane-1-carboxylic acid has been shown to inhibit the growth of cancer cells and has been studied as a potential anti-cancer agent.
properties
CAS RN |
171924-95-1 |
|---|---|
Product Name |
1-Acetylcyclopentane-1-carboxylic acid |
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1-acetylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-6(9)8(7(10)11)4-2-3-5-8/h2-5H2,1H3,(H,10,11) |
InChI Key |
KGYWOXKHTNJTME-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCCC1)C(=O)O |
Canonical SMILES |
CC(=O)C1(CCCC1)C(=O)O |
synonyms |
Cyclopentanecarboxylic acid, 1-acetyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





